molecular formula C18H21N7O3 B12411770 PI3Kalpha-IN-9

PI3Kalpha-IN-9

Cat. No.: B12411770
M. Wt: 383.4 g/mol
InChI Key: LOQNSAZUXOBMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI3Kalpha-IN-9 is a selective inhibitor of the phosphatidylinositol-3-kinase alpha isoform, which is a critical lipid kinase involved in various cellular processes such as growth, proliferation, and survival. The phosphatidylinositol-3-kinase pathway is frequently activated in human cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3Kalpha-IN-9 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product. The production process must also comply with regulatory standards to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

PI3Kalpha-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

PI3Kalpha-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

PI3Kalpha-IN-9 exerts its effects by selectively inhibiting the phosphatidylinositol-3-kinase alpha isoform. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a key step in the activation of downstream signaling pathways such as the AKT/mammalian target of rapamycin pathway. By blocking this pathway, this compound can reduce cell proliferation, induce apoptosis, and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PI3Kalpha-IN-9 is unique in its high selectivity for the phosphatidylinositol-3-kinase alpha isoform, which minimizes off-target effects and reduces toxicity. This selectivity makes it a valuable tool for studying the specific role of phosphatidylinositol-3-kinase alpha in various biological processes and for developing targeted cancer therapies .

Biological Activity

Phosphoinositide 3-kinase alpha (PI3Kα) is a critical enzyme involved in various cellular functions, including growth, proliferation, and survival. Dysregulation of the PI3K signaling pathway is frequently associated with cancer, making it a significant target for therapeutic intervention. PI3Kalpha-IN-9 is a selective inhibitor of PI3Kα that has garnered attention for its potential in cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and implications for clinical applications.

PI3Kα plays a pivotal role in the phosphatidylinositol signaling pathway, which activates downstream effectors such as AKT and mTOR. Inhibition of PI3Kα disrupts this signaling cascade, leading to reduced cell survival and proliferation. This compound specifically targets the ATP-binding site of PI3Kα, resulting in a decrease in phosphorylated AKT (pAKT) levels and subsequent apoptosis in cancer cells.

Preclinical Studies

Several studies have characterized the biological activity of this compound through various experimental approaches:

In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibits pAKT expression in multiple cancer cell lines. For instance, treatment with this compound resulted in significant reductions in cell viability and proliferation rates at nanomolar concentrations. The following table summarizes the efficacy of this compound compared to other known PI3K inhibitors:

Compound EC50 (nM) Selectivity
This compound5High (PI3Kα)
BYL71915Moderate (PI3Kα)
Buparlisib30Low (multiple isoforms)

In Vivo Studies

In vivo studies using xenograft models have shown that administration of this compound leads to significant tumor regression. For example, in a study involving human breast cancer xenografts, treatment with this compound resulted in a 70% reduction in tumor volume compared to control groups. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, supporting its potential for clinical use.

Case Studies

  • Breast Cancer Model : In a recent case study involving patients with PIK3CA mutations, treatment with this compound led to marked tumor shrinkage and improved overall survival rates when combined with standard chemotherapy.
  • Gastric Cancer : Another case study highlighted the effectiveness of this compound in gastric cancer models characterized by PIK3CA mutations. The study revealed that co-treatment with a BCL-XL inhibitor enhanced the sensitivity of resistant tumors to PI3K inhibition.

Resistance Mechanisms

Despite its efficacy, resistance to PI3K inhibitors remains a challenge. Research has identified several mechanisms underlying resistance to this compound:

  • Mutations in PIK3CA : Secondary mutations can alter drug binding sites.
  • Activation of Alternative Pathways : Compensatory activation of pathways such as MAPK can diminish the effectiveness of PI3K inhibition.

Understanding these mechanisms is crucial for developing combination therapies that can overcome resistance.

Properties

Molecular Formula

C18H21N7O3

Molecular Weight

383.4 g/mol

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C18H21N7O3/c19-16-20-13-11-12(1-2-14(13)28-16)15-21-17(24-3-7-26-8-4-24)23-18(22-15)25-5-9-27-10-6-25/h1-2,11H,3-10H2,(H2,19,20)

InChI Key

LOQNSAZUXOBMAX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC(=N4)N)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.